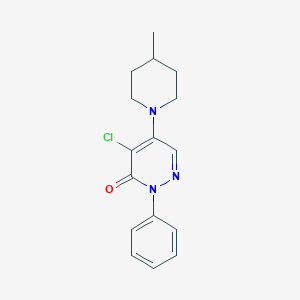
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the family of sulfonamide derivatives and is widely used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is primarily based on its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. By inhibiting the activity of carbonic anhydrase enzymes, 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide can also reduce the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of bicarbonate ion production, and the suppression of prostaglandin production. These effects can have significant implications for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments is its relatively simple synthesis process, which allows for large-scale production. 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is also stable under a wide range of conditions, making it an ideal reagent for various applications. However, one of the limitations of using 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for the use of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research. One possible direction is the development of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide-based drugs for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma. Another potential direction is the investigation of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide as a potential anticancer agent, as recent studies have suggested that 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide may exhibit antiproliferative activity against certain cancer cell lines. Additionally, the use of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in the development of new diagnostic tools and imaging agents is also an area of active research.
Synthesis Methods
The synthesis of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is a multistep process that involves the reaction of 5-bromo-2-nitrobenzoic acid with ethyl alcohol and sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with diethylamine and sulfuric acid to produce 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide. The overall synthesis process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has also been investigated for its potential as an anti-inflammatory agent, with promising results.
properties
Product Name |
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H18BrNO3S |
Molecular Weight |
336.25 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
FBWZDHDLIPNSMK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)








![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)


